REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]([C:18](=[O:23])[CH2:19][CH:20]([CH3:22])[CH3:21])[C:4]2[C:9]([C:10]=1[C:11]([O:13]C(C)(C)C)=[O:12])=[CH:8][CH:7]=[CH:6][CH:5]=2.FC(F)(F)C(O)=O>ClCCl>[CH3:1][C:2]1[N:3]([C:18](=[O:23])[CH2:19][CH:20]([CH3:21])[CH3:22])[C:4]2[C:9]([C:10]=1[C:11]([OH:13])=[O:12])=[CH:8][CH:7]=[CH:6][CH:5]=2
|
Name
|
tert-butyl 2-methyl-1-(3-methylbutanoyl)-1H-indole-3-carboxylate
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CC=1N(C2=CC=CC=C2C1C(=O)OC(C)(C)C)C(CC(C)C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature (25° C.) for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
partitioned between dichloromethane and water
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with dichloromethane (10 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C2=CC=CC=C2C1C(=O)O)C(CC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 18.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |